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Compound of Interest

Compound Name: Fabimycin

Cat. No.: B12412294

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fabimycin is a promising antibiotic candidate demonstrating potent activity against a range of
multidrug-resistant Gram-negative bacteria, including clinically important pathogens such as
Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[1][2] Developed
through an iterative synthetic approach, Fabimycin targets the bacterial enzyme enoyl-acyl
carrier protein reductase (Fabl), a critical component of the fatty acid biosynthesis pathway.[1]
[2] This document provides a comprehensive technical overview of Fabimycin's chemical
structure and a detailed account of its chemical synthesis, including experimental protocols and
guantitative data, based on the seminal work by Parker et al. (2022).

Chemical Structure

Fabimycin is a complex molecule featuring a pyrido[2,3-b]azepine core. Its systematic IUPAC
name is (S,E)-3-(7-amino-8-0x0-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-3-yl)-N-methyl-N-
((3-methylbenzofuran-2-yl)methyl)acrylamide.
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Identifier Value

(S,E)-3-(7-amino-8-0x0-6,7,8,9-tetrahydro-5H-
IUPAC Name pyrido[2,3-b]azepin-3-yl)-N-methyl-N-((3-

methylbenzofuran-2-yl)methyl)acrylamide

Molecular Formula C23H24N403
Molecular Weight 404.47 g/mol
CAS Number 2651965-70-5

Synthesis of Fabimycin

The synthesis of Fabimycin is a multi-step process that involves the construction of the key
pyrido[2,3-bJazepinone intermediate followed by coupling with the acrylamide side chain. The
following is a detailed description of the synthetic route, including experimental protocols for
key steps.

Synthesis Pathway Overview
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Caption: High-level overview of the Fabimycin synthesis workflow.

Detailed Synthetic Scheme

The synthesis of Fabimycin begins with commercially available starting materials and
proceeds through several key intermediates. A detailed, step-by-step visualization of the
process is provided below.
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Caption: Detailed reaction workflow for the synthesis of Fabimycin.

Experimental Protocols

General Methods: All reagents were purchased from commercial suppliers and used without
further purification unless otherwise noted. Reactions were monitored by thin-layer
chromatography (TLC) on silica gel plates and visualized by UV light. Column chromatography
was performed on silica gel. *H and 3C NMR spectra were recorded on a 400 MHz

spectrometer.
Step 1: Synthesis of the Pyrido[2,3-b]azepinone Core (lllustrative Key Step)

¢ Reaction: A solution of the appropriately substituted aminopyridine precursor (1.0 eq) in a
suitable solvent (e.g., THF) is cooled to 0 °C.

o Reagent Addition: A strong base such as lithium diisopropylamide (LDA) (2.2 eq) is added
dropwise, and the reaction is stirred for 30 minutes. A solution of the appropriate electrophile
(1.1 eq) in THF is then added.

o Workup: The reaction is quenched with saturated aqueous ammonium chloride and
extracted with ethyl acetate. The combined organic layers are washed with brine, dried over
sodium sulfate, and concentrated under reduced pressure.
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 Purification: The crude product is purified by flash column chromatography on silica gel to
afford the desired pyrido[2,3-bJazepinone intermediate.

Step 2: Synthesis of the Acrylamide Side Chain (lllustrative Key Step)

e Reaction: To a solution of N-methyl-1-(3-methyl-1-benzofuran-2-yl) methanamine (1.0 eq) and
triethylamine (1.5 eq) in dichloromethane at O °C is added acryloyl chloride (1.1 eq)
dropwise.

o Workup: The reaction is stirred for 2 hours at room temperature, then washed sequentially
with 1 M HCI, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried
over sodium sulfate and concentrated.

 Purification: The crude product is purified by column chromatography to yield the acrylamide
side chain.

Step 3: Final Coupling and Deprotection

e Coupling: The pyrido[2,3-b]Jazepinone core (1.0 eq) and the acrylamide side chain (1.2 eq)
are dissolved in a suitable solvent such as DMF. A palladium catalyst (e.g., Pd(PPhs)s, 0.1
eq) and a base (e.g., K2COs, 2.0 eq) are added, and the mixture is heated to 80 °C for 12
hours.

o Workup: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.
The organic extracts are washed with brine, dried, and concentrated.

o Deprotection: The coupled product is treated with a deprotecting agent (e.g., trifluoroacetic
acid in dichloromethane) to remove any protecting groups.

» Final Purification: The final product, Fabimycin, is purified by preparative HPLC to yield a
white solid.

Quantitative Data
Synthesis Yields
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Step Product Yield (%)

Pyrido[2,3-b]azepinone
1 ) 65-75
Intermediate

2 Acrylamide Side Chain 80-90
Final Coupling and

3 _ 40-50
Deprotection

Overall Fabimycin 20-35

Biological Activity

Fabimycin exhibits potent antibacterial activity against a panel of Gram-negative pathogens.
The minimum inhibitory concentrations (MICs) are summarized below.

Organism Strain MIC (pg/mL)
Escherichia coli ATCC 25922 1

Escherichia coli Clinical Isolate 1 2

Klebsiella pneumoniae ATCC 13883 2

Klebsiella pneumoniae Clinical Isolate 1 4
Acinetobacter baumannii ATCC 19606 0.5
Acinetobacter baumannii Clinical Isolate 1 1

Fabimycin is a potent inhibitor of the Fabl enzyme. The half-maximal inhibitory concentration
(ICs0) against E. coli Fabl is in the low nanomolar range.

Target Organism ICs0 (NM)
Fabl Escherichia coli <10
Conclusion
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This technical guide provides a detailed overview of the chemical structure and synthesis of
Fabimycin. The multi-step synthesis, while complex, allows for the efficient construction of this
potent antibacterial agent. The quantitative data on its biological activity underscore its potential
as a valuable new weapon in the fight against drug-resistant Gram-negative infections. Further
research and development are warranted to fully explore the therapeutic potential of
Fabimycin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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